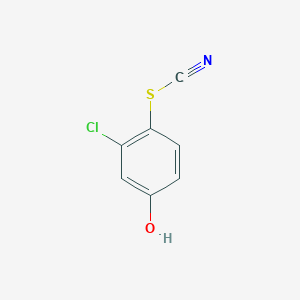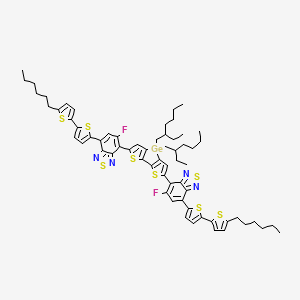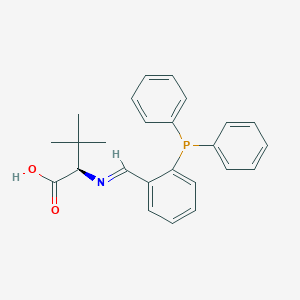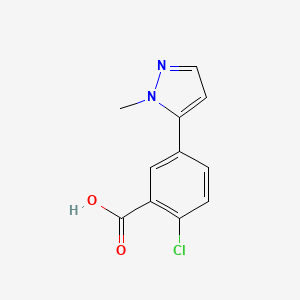
2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid is an organic compound with the molecular formula C11H9O2N2Cl. It is a derivative of benzoic acid, featuring a chloro substituent and a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 1-methyl-1H-pyrazole under specific conditions. The process may include steps such as chlorination, nitration, and subsequent cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and pyrazole groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-hydroxy-4-methylphenyl (1H-pyrazol-4-yl)methanone
- 5-Chloro-3-isopropyl-1-methyl-1H-pyrazol-4-yl (2-chlorophenyl)methanone
- 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazol-4-yl (2-chlorophenyl)methanone
Uniqueness: 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
2-chloro-5-(2-methylpyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) |
Clé InChI |
DJVVNFQRTYQFQE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2=CC(=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


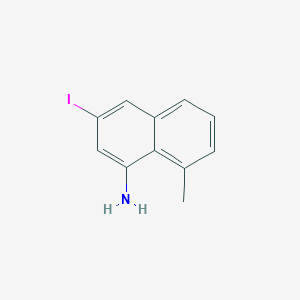




![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
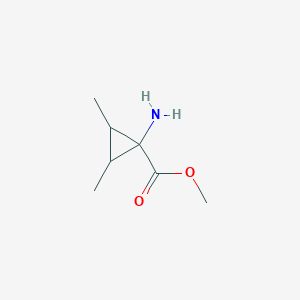


![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

